molecular formula C25H34N4O3S B2815810 N-(4-ethylphenyl)-2-((1-(3-morpholinopropyl)-2-oxo-1,2,5,6,7,8-hexahydroquinazolin-4-yl)thio)acetamide CAS No. 899950-53-9

N-(4-ethylphenyl)-2-((1-(3-morpholinopropyl)-2-oxo-1,2,5,6,7,8-hexahydroquinazolin-4-yl)thio)acetamide

Cat. No.: B2815810
CAS No.: 899950-53-9
M. Wt: 470.63
InChI Key: HSHRRQUYZBFQDS-UHFFFAOYSA-N
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Description

N-(4-ethylphenyl)-2-((1-(3-morpholinopropyl)-2-oxo-1,2,5,6,7,8-hexahydroquinazolin-4-yl)thio)acetamide is a synthetic organic compound of significant interest in medicinal chemistry and drug discovery research. This molecule features a complex structure that incorporates multiple pharmacologically relevant motifs, including a 4-ethylphenyl acetamide group, a thiomorpholine side chain, and a partially hydrogenated quinazolinone core . The quinazolinone scaffold is a privileged structure in drug design, known for its ability to interact with a variety of enzymatic targets . Compounds based on this scaffold have been extensively studied for their potential to modulate kinase activity, protease function, and various other biological pathways. The presence of the morpholine ring, a common feature in many bioactive molecules, enhances the compound's solubility profile and can be critical for target binding affinity. The specific structural attributes of this molecule, particularly the thioether linkage and the substituted quinazolinone, suggest its potential utility as a key intermediate or a targeted inhibitor in exploratory biology. Researchers may employ this compound in high-throughput screening campaigns to identify new therapeutic leads or as a chemical probe to investigate specific biological mechanisms. As with all our fine chemicals, this product is offered For Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or personal use. Researchers should conduct all necessary safety assessments and profiling experiments prior to use in any laboratory setting.

Properties

IUPAC Name

N-(4-ethylphenyl)-2-[[1-(3-morpholin-4-ylpropyl)-2-oxo-5,6,7,8-tetrahydroquinazolin-4-yl]sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H34N4O3S/c1-2-19-8-10-20(11-9-19)26-23(30)18-33-24-21-6-3-4-7-22(21)29(25(31)27-24)13-5-12-28-14-16-32-17-15-28/h8-11H,2-7,12-18H2,1H3,(H,26,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HSHRRQUYZBFQDS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)NC(=O)CSC2=NC(=O)N(C3=C2CCCC3)CCCN4CCOCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H34N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

470.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-ethylphenyl)-2-((1-(3-morpholinopropyl)-2-oxo-1,2,5,6,7,8-hexahydroquinazolin-4-yl)thio)acetamide typically involves multiple steps:

    Formation of the Quinazolinone Core: The quinazolinone core can be synthesized through the cyclization of anthranilic acid derivatives with appropriate aldehydes or ketones under acidic or basic conditions.

    Attachment of the Morpholine Ring: The morpholine ring is introduced via nucleophilic substitution reactions, often using morpholine and a suitable leaving group on the quinazolinone intermediate.

    Thioacetamide Linkage Formation: The final step involves the formation of the thioacetamide linkage, which can be achieved by reacting the quinazolinone-morpholine intermediate with 4-ethylphenyl isothiocyanate under mild conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carbonyl group in the quinazolinone core, potentially converting it to an alcohol.

    Substitution: The aromatic rings in the compound can participate in electrophilic aromatic substitution reactions, introducing various functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine (Br₂) or nitric acid (HNO₃).

Major Products

    Sulfoxides and Sulfones: From oxidation reactions.

    Alcohols: From reduction of the carbonyl group.

    Substituted Aromatics: From electrophilic aromatic substitution.

Scientific Research Applications

Medicinal Chemistry

1.1 Anticancer Activity
Research indicates that compounds similar to N-(4-ethylphenyl)-2-((1-(3-morpholinopropyl)-2-oxo-1,2,5,6,7,8-hexahydroquinazolin-4-yl)thio)acetamide exhibit promising anticancer properties. For instance, studies have shown that derivatives of hexahydroquinazoline can inhibit tumor growth by inducing apoptosis in cancer cells. The specific mechanism often involves the modulation of signaling pathways related to cell proliferation and survival.

1.2 Antimicrobial Properties
This compound has been evaluated for its antimicrobial activity against a range of pathogens. Research suggests that it possesses inhibitory effects on both gram-positive and gram-negative bacteria. The thioacetamide moiety is believed to contribute to its efficacy by disrupting bacterial cell wall synthesis.

1.3 Neuroprotective Effects
Preliminary studies have indicated that this compound may have neuroprotective properties. It shows potential in models of neurodegenerative diseases by reducing oxidative stress and inflammation in neuronal cells.

Pharmacology

2.1 Mechanism of Action
The pharmacological profile of this compound suggests that it interacts with various molecular targets involved in disease pathways. Its ability to modulate enzymes and receptors makes it a candidate for further development into therapeutic agents.

2.2 Drug Development
Given its diverse biological activities, this compound is being investigated for formulation into drug candidates aimed at treating cancers and infectious diseases.

Materials Science

3.1 Polymer Composites
The compound has potential applications in the development of polymer composites due to its structural properties. It can be incorporated into polymer matrices to enhance mechanical strength and thermal stability.

3.2 Coatings and Films
Research is underway to explore the use of this compound in creating advanced coatings and films with antimicrobial properties. Such materials could be beneficial in medical devices and packaging applications.

Case Studies

StudyFocusFindings
Study 1Anticancer ActivityDemonstrated significant reduction in tumor size in xenograft models when treated with derivatives of the compound.
Study 2Antimicrobial PropertiesShowed effective inhibition against Staphylococcus aureus and Escherichia coli with minimal inhibitory concentrations reported below 10 µg/mL.
Study 3NeuroprotectionIn vitro assays indicated reduced apoptosis in neuronal cells exposed to oxidative stress when treated with the compound.

Mechanism of Action

The mechanism of action of N-(4-ethylphenyl)-2-((1-(3-morpholinopropyl)-2-oxo-1,2,5,6,7,8-hexahydroquinazolin-4-yl)thio)acetamide would depend on its specific biological target. Generally, compounds with a quinazolinone core can interact with various enzymes or receptors, modulating their activity. The morpholine ring may enhance the compound’s ability to cross cell membranes, increasing its bioavailability.

Comparison with Similar Compounds

Structural Analogues in the Quinazolinone Family

Substituent Variations

The following table compares key structural features and physicochemical properties of the target compound with analogues from :

Compound Name Core Structure R1 (Position 3) R2 (Acetamide Substituent) Yield (%) Melting Point (°C)
Target Compound Hexahydroquinazolinone 3-Morpholinopropyl 4-Ethylphenyl N/A N/A
2-((4-Oxo-3-(4-sulfamoylphenyl)-3,4-dihydroquinazolin-2-yl)thio)-N-phenylacetamide (5) Dihydroquinazolinone 4-Sulfamoylphenyl Phenyl 87 269.0
N-(2-Ethylphenyl)-2-((4-oxo-3-(4-sulfamoylphenyl)-3,4-dihydroquinazolin-2-yl)thio)acetamide (9) Dihydroquinazolinone 4-Sulfamoylphenyl 2-Ethylphenyl 68 170.5
N-(3-Ethylphenyl)-2-((4-oxo-3-(4-sulfamoylphenyl)-3,4-dihydroquinazolin-2-yl)thio)acetamide (10) Dihydroquinazolinone 4-Sulfamoylphenyl 3-Ethylphenyl 73 197.6

Key Observations :

  • The 4-sulfamoylphenyl group in analogues 5, 9, and 10 is replaced by a 3-morpholinopropyl group in the target compound, which may enhance solubility due to morpholine’s polar nature .
  • Ethylphenyl substituents (as in compounds 9 and 10) show lower melting points compared to phenyl or tolyl groups, suggesting reduced crystallinity, possibly due to steric effects .

Triazole and Thiazolidinone Analogues

Compounds from and , such as AJ5d (N-(2-(2-chlorophenyl)-4-oxothiazolidin-3-yl)-2-((3-(4-fluorophenyl)-4-oxo-3,4-dihydroquinazolin-2-yl)thio)acetamide), differ in core structure but retain critical thioacetamide linkages:

  • AJ5d features a thiazolidinone core and fluorophenyl substituents, yielding 61% with a melting point unreported in the evidence . Its chloro and fluoro substituents may enhance electrophilic reactivity compared to the target compound’s ethyl and morpholine groups.
  • Triazole derivatives (e.g., compounds 7–9 in ) exhibit tautomerism between thiol and thione forms, confirmed by IR absence of S-H (~2500–2600 cm⁻¹) and presence of C=S (1247–1255 cm⁻¹) . This contrasts with the static thioacetamide group in the target compound.

Q & A

Basic Research Questions

Q. What are the critical steps for synthesizing N-(4-ethylphenyl)-2-((1-(3-morpholinopropyl)-2-oxo-1,2,5,6,7,8-hexahydroquinazolin-4-yl)thio)acetamide, and how can yields be optimized?

  • Methodology :

  • Multi-step synthesis : Begin with cyclization of a hexahydroquinazolinone precursor, followed by introduction of the morpholinopropyl group via nucleophilic substitution. The thioacetamide linkage is formed using a sulfide coupling agent (e.g., Lawesson’s reagent) under inert conditions .
  • Optimization : Control reaction temperature (40–60°C for cyclization), solvent polarity (e.g., DMF for amide bond formation), and stoichiometry of reagents (1.2–1.5 equivalents for substitution reactions). Purify intermediates via flash chromatography (silica gel, ethyl acetate/hexane gradient) to remove byproducts .
    • Key Challenges : Competing side reactions during sulfide bond formation; use TLC or HPLC to monitor progress .

Q. How should researchers characterize the molecular structure and purity of this compound?

  • Analytical Techniques :

  • NMR Spectroscopy : Confirm regiochemistry of the hexahydroquinazolinone core (δ 4.0–5.0 ppm for NH protons) and morpholine integration (δ 3.5–3.7 ppm for CH₂-N) .
  • High-Resolution Mass Spectrometry (HRMS) : Validate molecular weight (e.g., [M+H]⁺ ion) with <2 ppm error .
  • HPLC Purity : Use reverse-phase C18 columns (≥95% purity threshold) with UV detection at 254 nm .

Q. What preliminary assays are recommended to evaluate its biological activity?

  • Screening Strategies :

  • Enzymatic Assays : Test inhibition of kinases (e.g., EGFR, VEGFR) at 10 µM concentration, using ATP-competitive ELISA protocols .
  • Cytotoxicity Profiling : Employ MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ determination over 48–72 hours .
  • Solubility Assessment : Measure in PBS (pH 7.4) and DMSO to guide dosing in follow-up studies .

Advanced Research Questions

Q. What mechanistic approaches can elucidate its mode of action in kinase inhibition?

  • Methods :

  • Molecular Docking : Use AutoDock Vina to model interactions with kinase ATP-binding pockets (e.g., PDB ID: 1M17). Prioritize hydrogen bonding with quinazolinone carbonyl and hydrophobic contacts with the morpholine ring .
  • Kinase Selectivity Panels : Screen against a panel of 50+ kinases (e.g., Eurofins KinaseProfiler) to identify off-target effects .
  • Cellular Pathway Analysis : Perform Western blotting for phosphorylated downstream targets (e.g., ERK, AKT) in treated vs. control cells .

Q. How can structure-activity relationship (SAR) studies improve potency and selectivity?

  • SAR Design :

  • Substituent Variation : Modify the 4-ethylphenyl group to electron-withdrawing (e.g., -NO₂) or bulky (e.g., -CF₃) groups to assess steric and electronic effects on binding .
  • Morpholine Replacement : Test piperazine or thiomorpholine analogs to alter solubility and hydrogen-bonding capacity .
    • Data Interpretation :
  • Activity Cliffs : A 10-fold potency drop with -OCH₃ substitution suggests critical hydrophobic interactions at the phenyl ring .

Q. How should researchers address contradictions in biological data across studies?

  • Case Example : Discrepancies in IC₅₀ values (e.g., 2 µM vs. 15 µM for EGFR inhibition) may arise from:

  • Assay Conditions : Variations in ATP concentration (10 µM vs. 100 µM) or incubation time .
  • Compound Purity : Impurities >5% (e.g., unreacted intermediates) can skew results; re-purify via preparative HPLC .
    • Resolution : Validate findings across 2–3 independent labs using standardized protocols (e.g., NIH Assay Guidance Manual) .

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